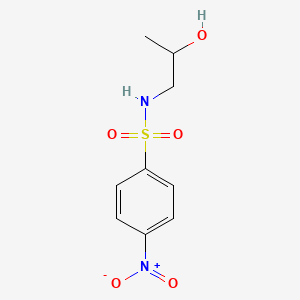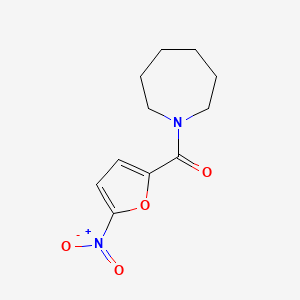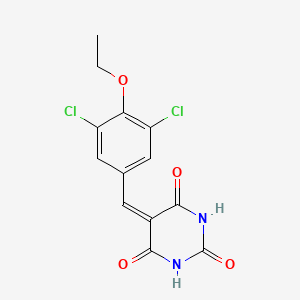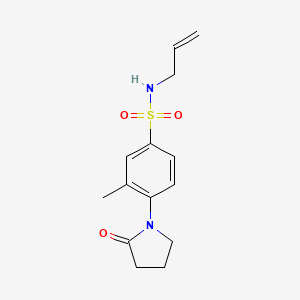
5-(dimethylsulfonio)-2,6-dioxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(dimethylsulfonio)-2,6-dioxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinolate, commonly known as DMTS, is a sulfur-containing compound that has been extensively studied for its potential applications in scientific research. DMTS is a derivative of pyrimidine and has been shown to possess several unique properties that make it a valuable tool for studying various biological processes.
Mecanismo De Acción
DMTS exerts its effects through the inhibition of various enzymes, including cholinesterase, acetylcholinesterase, and butyrylcholinesterase. It has also been shown to possess antioxidant properties and can scavenge free radicals. DMTS has been shown to possess anti-inflammatory properties as well, making it a potential therapeutic agent for various inflammatory disorders.
Biochemical and Physiological Effects
DMTS has been shown to possess several biochemical and physiological effects. It has been shown to possess neuroprotective properties, making it a potential therapeutic agent for various neurodegenerative disorders. DMTS has also been shown to possess anticancer properties and can induce apoptosis in cancer cells. Additionally, DMTS has been shown to possess antiviral properties and can inhibit the replication of various viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMTS has several advantages as a tool for scientific research. It is a highly stable compound and can be easily synthesized in high purity and yield. Additionally, DMTS possesses several unique properties that make it a valuable tool for studying various biological processes. However, DMTS also has some limitations. It can be toxic at high concentrations and can interfere with certain biological assays.
Direcciones Futuras
There are several future directions for the study of DMTS. One potential area of research is the development of DMTS-based fluorescent probes for imaging various biological processes. Another potential area of research is the development of DMTS-based enzyme inhibitors for the treatment of various diseases. Additionally, the study of DMTS as a potential therapeutic agent for various neurodegenerative disorders and cancer is an area of active research.
Métodos De Síntesis
DMTS can be synthesized through several methods, including the reaction of pyrimidine with dimethylsulfoxide and subsequent oxidation. Another method involves the reaction of pyrimidine with dimethylsulfide and hydrogen peroxide. Both methods yield DMTS in high purity and yield.
Aplicaciones Científicas De Investigación
DMTS has been extensively studied for its potential applications in scientific research. It has been shown to possess several unique properties that make it a valuable tool for studying various biological processes. DMTS has been used as a precursor for the synthesis of various compounds, including fluorescent probes, enzyme inhibitors, and anticancer agents.
Propiedades
IUPAC Name |
5-(dimethyl-λ4-sulfanylidene)-1-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-18(2)9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWLUMYOBKMJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=C1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethylsulfonio)-2-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-4-olate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B5154511.png)


![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5154536.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5154549.png)

![1-(4-bromophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5154560.png)

![(3aS*,5S*,9aS*)-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5154565.png)

amino]-2-propanol trihydrochloride](/img/structure/B5154585.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(2-chlorophenyl)acetamide](/img/structure/B5154591.png)
![2-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5154593.png)